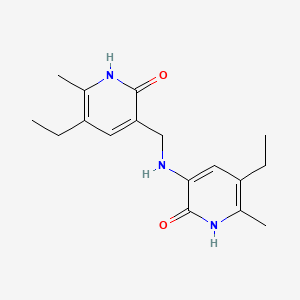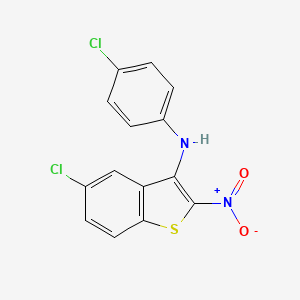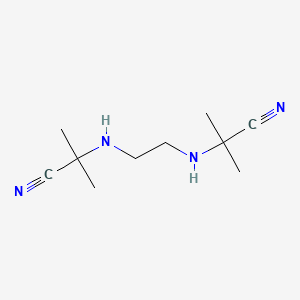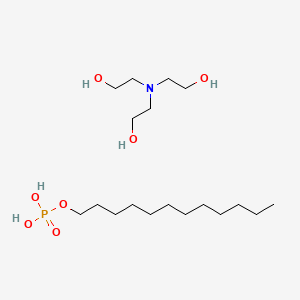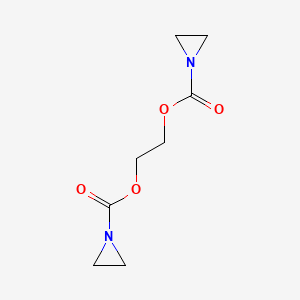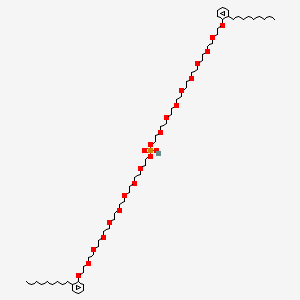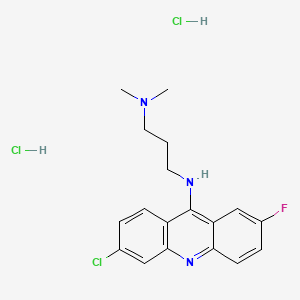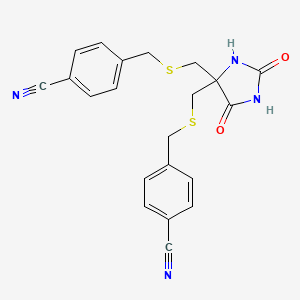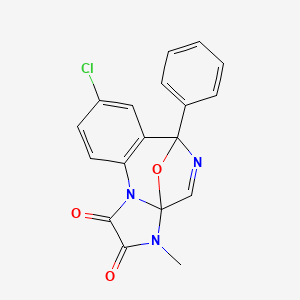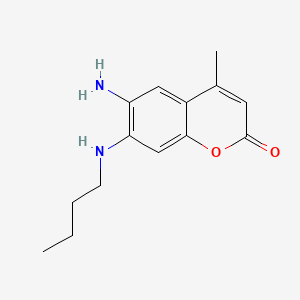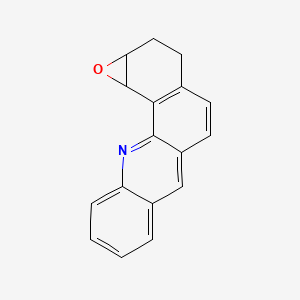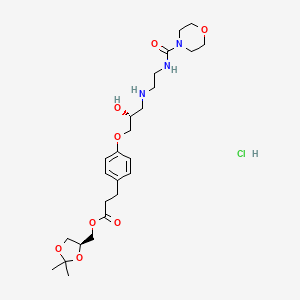
Phenethylamine, 3,4-methylenedioxy-alpha-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/SH9770000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping users recognize and control chemical hazards in the workplace .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/SH9770000” involve specific synthetic routes and reaction conditions. For instance, the compound may be synthesized through visible absorption spectrophotometry, where the analyte forms a complex with diphenylcarbazone. The extraction solution used can be sulfuric acid or a mixture of sodium hydroxide and sodium carbonate .
Industrial Production Methods: Industrial production methods for “NIOSH/SH9770000” include ion chromatography with post-column derivatization and ultraviolet detection. The analyte is extracted using a solution of sodium hydroxide and sodium carbonate, followed by calibration with standard solutions of potassium chromate .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/SH9770000” undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/SH9770000” include sulfuric acid, sodium hydroxide, and sodium carbonate. The conditions for these reactions typically involve specific temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of “NIOSH/SH9770000” depend on the specific reaction conditions and reagents used. For example, the oxidation of the compound may produce different chromium species, while reduction reactions may yield various reduced forms of the analyte.
Scientific Research Applications
“NIOSH/SH9770000” has numerous scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, the compound is used for analytical methods such as visible absorption spectrophotometry and ion chromatography. In biology and medicine, it may be utilized for studying the effects of chemical exposure on human health. Industrial applications include monitoring and controlling workplace chemical hazards .
Mechanism of Action
The mechanism of action of “NIOSH/SH9770000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through chemical reactions that alter the structure and function of biological molecules. These interactions can lead to various physiological and biochemical changes, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “NIOSH/SH9770000” include other chromium species and volatile organic compounds. These compounds share similar chemical properties and may undergo comparable reactions under specific conditions .
Uniqueness: The uniqueness of “NIOSH/SH9770000” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for various scientific research applications and industrial processes.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-phenylethanamine |
InChI |
InChI=1S/C15H15NO2/c16-13(12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)18-10-17-14/h1-7,9,13H,8,10,16H2 |
InChI Key |
UYTHWQMJKBSROW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


